Tjipanazole D

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

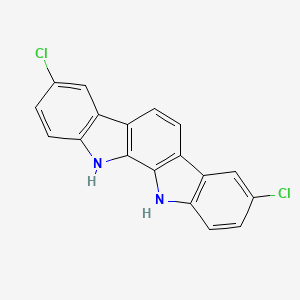

Tjipanazole D, also known as this compound, is a useful research compound. Its molecular formula is C18H10Cl2N2 and its molecular weight is 325.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Tjipanazole D has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits notable activity against bacteria and protozoa, making it a candidate for developing new antimicrobial agents.

- Table 1: Antimicrobial Activity of this compound

| Pathogen | IC50 (μM) | Reference |

|---|---|---|

| Leishmania donovani | 5.1 | |

| Plasmodium falciparum | 7.7 | |

| Mycobacterium tuberculosis | 50 |

Cytotoxicity Studies

Research has shown that this compound possesses cytotoxic effects against various cancer cell lines. The compound's ability to inhibit cell growth presents potential therapeutic avenues for cancer treatment.

- Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

Total Synthesis

The total synthesis of this compound has been achieved using diverse synthetic strategies that include Fischer indolization and ring-closing metathesis. These methodologies not only facilitate the production of this compound but also allow for the generation of derivatives with potentially enhanced biological activities.

- Table 3: Synthetic Approaches for this compound

| Methodology | Key Features | Reference |

|---|---|---|

| Fischer Indolization | Green conditions, atom-economical | |

| Ring-Closing Metathesis | Versatile for structural modifications |

Environmental Applications

This compound has also been studied for its ecological roles, particularly in marine environments where cyanobacteria thrive. Its presence in these ecosystems suggests potential applications in bioremediation and as a natural pesticide due to its antimicrobial properties.

Case Study: Antiparasitic Activity

In a study involving zebrafish as a model organism, this compound was tested for its antiparasitic effects against Leishmania donovani. The results indicated significant reductions in parasite load, highlighting the compound's potential as a therapeutic agent in treating leishmaniasis.

- Findings:

- Reduction in parasite burden by over 60% at optimal concentrations.

- Minimal toxicity observed in zebrafish models, indicating safety for potential therapeutic use.

Case Study: Chemical Screening

A recent chemical screening using halogenated derivatives of this compound revealed enhanced bioactivity profiles compared to the parent compound. This study utilized advanced analytical techniques to identify promising candidates for further development.

- Findings:

- Halogenated derivatives exhibited improved potency against Leishmania species.

- Structural modifications led to increased binding affinity to target enzymes involved in parasite metabolism.

Análisis De Reacciones Químicas

Biosynthetic Reactions

Tjipanazole D is biosynthesized from two L-tryptophan precursors through a multi-enzyme pathway (Figure 1) . Key enzymatic steps include:

| Step | Enzyme | Reaction | Product |

|---|---|---|---|

| 1 | Tryptophan halogenase (Tjp10) | Chlorination at C-5 of L-tryptophan | 5-Chloro-L-tryptophan |

| 2 | Monoamine oxidase (Tjp1) | Oxidative desamination to form indole-3-pyruvate imine | 5-Chloro-indole-3-pyruvate imine |

| 3 | Chromopyrrolic acid synthase (Tjp2) | Dimerization via β-carbon coupling | Dimeric chromopyrrolic acid analog |

| 4 | CYP450 (Tjp9) | Aryl-aryl coupling between C-2 positions of indole units | Tetracyclic indolocarbazole scaffold |

| 5 | FAD-monooxygenases (Tjp7/8) | Oxidative modifications (e.g., pyrrolo ring cleavage, side-chain reduction) | This compound |

Critical intermediates :

-

Detection of chlorinated intermediates (e.g., 5-chloro-indole-3-pyruvate) via HRMS supports this pathway .

-

Loss of the pyrrolo[3,4-c] ring during biosynthesis distinguishes this compound from related alkaloids like staurosporine .

Synthetic Approaches

Total syntheses of this compound rely on Fischer indolization and biindole coupling strategies (Table 1) :

Table 1: Key Synthetic Routes to this compound

Notable Conditions :

-

Green Synthesis : L-(+)-Tartaric acid and N,N-dimethyl urea enable eco-friendly Fischer indolization .

-

Unsymmetrical Biindoles : Prepared via ortho-nitrostyrene intermediates, enabling regioselective indole coupling .

Fischer Indolization

The Fischer indole reaction constructs the indole rings via acid-catalyzed cyclization of phenylhydrazines with ketones. For this compound:

-

Cyclohexanone derivatives undergo hydrazone formation.

-

Acid-mediated -sigmatropic rearrangement forms the indole nucleus .

-

Dual indolization installs both indole units of the carbazole scaffold .

Oxidative Aryl-Aryl Coupling

Mimicking the biosynthetic CYP450 step, synthetic routes employ:

Functionalization and Derivatives

-

Halogenation : Chlorination at C-3 and C-8 is critical for bioactivity. Synthetic methods use NCS (N-chlorosuccinimide) or direct enzymatic halogenation .

-

Glycosylation : Tjipanazole glycosides (e.g., tjipanazole B) are synthesized via Schmidt glycosylation of the aglycon core .

Analytical Characterization

Propiedades

Fórmula molecular |

C18H10Cl2N2 |

|---|---|

Peso molecular |

325.2 g/mol |

Nombre IUPAC |

3,8-dichloro-11,12-dihydroindolo[2,3-a]carbazole |

InChI |

InChI=1S/C18H10Cl2N2/c19-9-1-5-15-13(7-9)11-3-4-12-14-8-10(20)2-6-16(14)22-18(12)17(11)21-15/h1-8,21-22H |

Clave InChI |

NNZIVRYPHRMPQM-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=C1Cl)C3=C(N2)C4=C(C=C3)C5=C(N4)C=CC(=C5)Cl |

Sinónimos |

tjipanazole D |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.